6-Bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one
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Overview
Description
6-Bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one is a complex organic compound with significant applications in scientific research. This compound is known for its unique structure, which includes a bromine atom, a cyclopentyl group, and a pyridin-2-ylamino group, making it a valuable molecule in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-d]pyrimidin-7-one core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromine atom: Bromination is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the cyclopentyl group: This is achieved through a substitution reaction using cyclopentyl halides.
Incorporation of the pyridin-2-ylamino group: This step involves the coupling of the pyridin-2-ylamine with the intermediate product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-Bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research as a kinase inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one involves its interaction with specific molecular targets It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one: Similar structure with a chlorine atom instead of the pyridin-2-ylamino group.
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: Contains a pyrrolo[2,3-d]pyrimidine core with bromine and chlorine substitutions.
4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine: Similar core structure with a cyclopentyl group and chlorine substitution.
Uniqueness
6-Bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit CDKs makes it particularly valuable in cancer research .
Properties
CAS No. |
571189-12-3 |
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Molecular Formula |
C18H18BrN5O |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
6-bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C18H18BrN5O/c1-11-13-10-21-18(22-14-8-4-5-9-20-14)23-16(13)24(17(25)15(11)19)12-6-2-3-7-12/h4-5,8-10,12H,2-3,6-7H2,1H3,(H,20,21,22,23) |
InChI Key |
QZDZRDATWGQUSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=CC=CC=N3)C4CCCC4)Br |
Origin of Product |
United States |
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